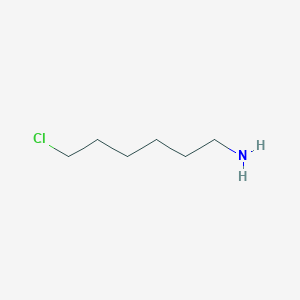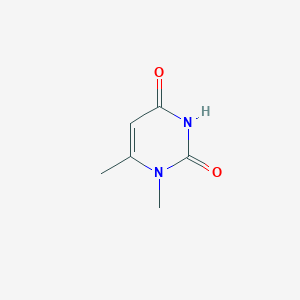
1,6-Dimethyluracil
概要
説明
1,6-Dimethyluracil is a derivative of uracil, a common and naturally occurring pyrimidine nucleobase . It is a pyrimidine derivative and its molecular formula is C6H8N2O2 . The molecular weight is 140.14 g/mol .
Synthesis Analysis
The synthesis of this compound-related compounds has been reported in the literature. For instance, the reaction of 6-amino-1,3-dimethyluracil with primary amines and formaldehyde has been used for preparations of pyrimido[4,5-d]pyrimidine-2,4-diones . Another study reported the synthesis of uracil-based compounds in good to high yield catalyzed by nano-Ag at 70 °C upon reacting 6-amino-1,3-dimethyluracil and indole derivatives .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The reactions of 6-amino-1,3-dimethyluracil with primary amines and formaldehyde have been used for preparations of pyrimido[4,5-d]pyrimidine-2,4-diones .
Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Photochemistry in Nucleic Acids
1,6-Dimethyluracil has been studied for its photochemical properties in relation to nucleic acids. Shih Yi Wang's research identified 6-hydroxyl-1,3-dimethylhydrouracil as the first isolated product of ultraviolet irradiation of 1,3-dimethyluracil, suggesting important implications for understanding DNA damage and repair mechanisms under UV exposure (Wang, 1958).
Reaction Mechanisms and Intermediates
The decarboxylation of 1,3-dimethylorotic acid, which involves 1,3-dimethyluracil, was investigated by M. Nakanishi and Weiming Wu. Their study provides insights into the nature of the reaction intermediate, contributing to a better understanding of organic reaction mechanisms (Nakanishi & Wu, 1998).
Photoreactions with Amines and Polypeptides
Research by Lester S. Gorelic et al. explored the irradiation of 1,3-dimethyluracil with ultraviolet light in the presence of amines and polypeptides, leading to the formation of various adducts. These findings have potential implications in biochemistry and pharmacology (Gorelic, Lisagor, & Yang, 1972).
Chemical Structure and Thermodynamics
A study on the dimer form of 1,3-dimethyluracil by M. A. Palafox et al. involved analyzing its geometric parameters and electronic density maps. Such studies are crucial for understanding the physical and chemical properties of uracil derivatives (Palafox, Iza, & Gil, 1994).
Antioxidant Activity
Research on α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil indicated promising antioxidant activities. This research, led by Rasool Shaik Nayab et al., opens up possibilities for the use of these compounds in pharmacological applications (Nayab et al., 2020).
Synthesis of Derivatives and Reactions
This compound serves as a versatile substrate for the synthesis of various derivatives and reaction studies, as demonstrated in the research of Y. Azev et al., who investigated its reactions with aliphatic aldehydes (Azev et al., 2015).
Hydrogen Bonding and Crystal Structure
G. Ferguson et al. analyzed the hydrogen bonding and crystal structure of 6-amino-1,3-dimethyluracil. Understanding these molecular interactions is crucial in fields like crystallography and materials science (Ferguson et al., 1993).
Vibrational Analysis and Stability
U. A. Soliman's study on 1,3-dimethyluracil tautomers provides valuable information on its vibrational analysis, conformational stability, and internal rotation barriers. Such studies are fundamental in understanding the dynamic behavior of organic molecules (Soliman, 2016).
Safety and Hazards
特性
IUPAC Name |
1,6-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(9)7-6(10)8(4)2/h3H,1-2H3,(H,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUWGDBSGJMUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442329 | |
| Record name | 1,6-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-27-6 | |
| Record name | 1,6-dimethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-](/img/structure/B3048174.png)
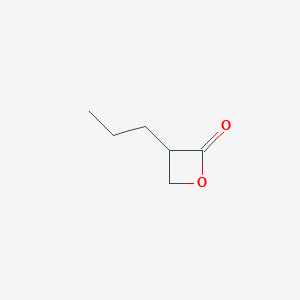
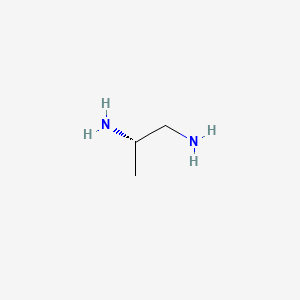
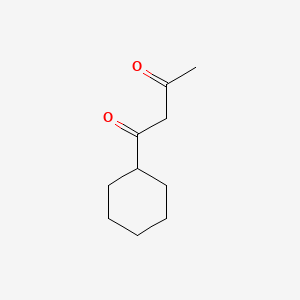

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)
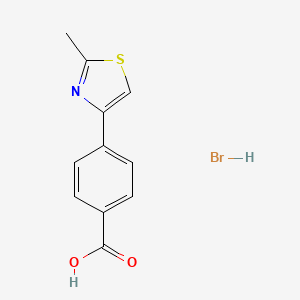

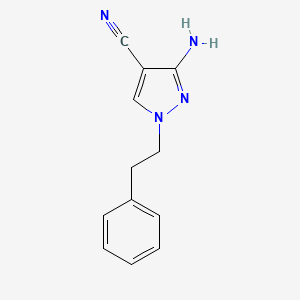
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)


